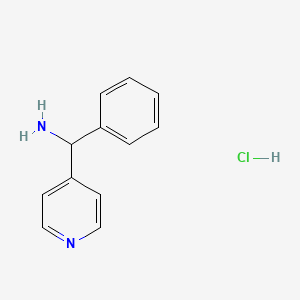

Phenyl(pyridin-4-yl)methanamine hydrochloride

Description

Phenyl(pyridin-4-yl)methanamine hydrochloride (CAS: 30532-36-6) is a secondary amine hydrochloride salt featuring a phenyl group and a pyridin-4-yl moiety linked via a methanamine backbone. This compound is of interest in medicinal chemistry due to its structural hybridity, combining aromatic and heterocyclic components, which often enhance bioavailability and target binding . It is commonly utilized as a building block in pharmaceutical synthesis, particularly for central nervous system (CNS) agents and enzyme inhibitors.

Properties

Molecular Formula |

C12H13ClN2 |

|---|---|

Molecular Weight |

220.70 g/mol |

IUPAC Name |

phenyl(pyridin-4-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C12H12N2.ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h1-9,12H,13H2;1H |

InChI Key |

YBCKPYNABGIPHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl |

solubility |

>38.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(pyridin-4-yl)methanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of pyridine-4-carboxaldehyde with phenylmagnesium bromide to form the corresponding alcohol, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as the preparation of intermediates, purification, and crystallization to obtain the final product in high purity. The reaction conditions are optimized to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Phenyl(pyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

Phenyl(pyridin-4-yl)methanamine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, such as:

- Condensation Reactions : Used to synthesize derivatives with enhanced properties.

- Oxidation and Reduction Reactions : Can be transformed into ketones or amines, respectively, allowing for structural modifications that could lead to improved biological activity.

Biology

In biological research, this compound has been studied for its potential interactions with various receptors and enzymes:

- Receptor Binding Studies : Preliminary findings indicate that it may bind effectively to serotonin receptors, suggesting implications for mood regulation and anxiety treatment.

Medicine

This compound has been investigated for its therapeutic properties:

- Anticancer Activity : Derivatives of this compound have shown promise in inhibiting key pathways involved in cancer progression, particularly through the inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).

Case Studies

-

Mood Regulation Study

- A study investigated the interaction of this compound with serotonin receptors. Results indicated significant binding affinity, suggesting potential applications in treating anxiety disorders.

-

Cancer Research

- In vitro studies demonstrated that derivatives of this compound effectively inhibited VEGFR signaling pathways, showcasing their potential as anticancer agents.

Structure-Activity Relationship Insights

Research into the structure-activity relationships (SAR) of this compound has revealed how modifications can enhance biological activity:

| Compound | Modification | Observed Activity |

|---|---|---|

| Base Structure | None | Moderate serotonin receptor binding |

| Methyl Substituted | Methyl group added | Increased VEGFR inhibition |

| Fluorine Substituted | Fluorine added | Enhanced potency against PDGF |

Mechanism of Action

The mechanism of action of phenyl(pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Derivatives

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl derivative (1159813-38-3) exhibits higher lipophilicity (logP ~2.1) due to the electron-withdrawing CF₃ group, enhancing membrane permeability compared to the parent compound (logP ~1.5) .

- Solubility : The oxadiazole-containing analog (1803587-16-7) shows reduced aqueous solubility (<5 mg/mL) owing to its planar, rigid structure, whereas Phenyl(pyridin-4-yl)methanamine HCl has moderate solubility (~20 mg/mL) .

- Basicity : N-methylation in 1261236-62-7 reduces amine basicity (pKa ~7.8 vs. ~9.2 for the parent compound), impacting protonation and receptor interactions .

Biological Activity

Phenyl(pyridin-4-yl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations, highlighting relevant case studies and research findings.

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several steps, typically starting from pyridine derivatives. The compound's structure allows for various modifications that can enhance its biological activity. A study by Giraud et al. explored the synthesis of related compounds, demonstrating that structural variations significantly influence their interactions with protein kinases. Their findings indicated that planar structures could enhance binding affinity for target proteins, although the specific inhibitory activities of this compound were not extensively detailed in their work .

Table 1: Summary of Structural Modifications and Their Effects on Activity

| Compound | Modification | IC50 (μM) | Remarks |

|---|---|---|---|

| 1 | Base compound | 10 | Initial activity observed |

| 2 | 4-F substitution | 1.6 | Enhanced inhibitory activity |

| 3 | 4-Methoxybiphenyl | 2.8 | Slightly reduced activity |

| 4 | Mixed substituents | 7.4 | Compromised activity |

Biological Activity

The biological evaluation of this compound has shown promise in several areas, particularly in anti-cancer and anti-mycobacterial activities. In a study focusing on anti-mycobacterial properties, compounds with a similar structure exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL, indicating significant efficacy against Mycobacterium tuberculosis .

Further investigations into the compound's mechanism revealed that it may inhibit specific kinases involved in cancer progression. Although initial tests showed limited potency against a panel of kinases, subsequent modifications aimed at enhancing the compound's binding affinity have led to promising results .

Case Studies

- Anti-Cancer Activity : A recent study evaluated a series of pyridine derivatives, including this compound, against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values as low as 1.7 μM against specific cancer types, suggesting that structural optimization could yield more potent anti-cancer agents .

- Anti-Microbial Properties : In another investigation, this compound was tested for its anti-mycobacterial properties alongside other derivatives. The study found that modifications to the phenyl ring significantly affected the MIC values, with some compounds showing activity comparable to established anti-tuberculosis drugs .

Q & A

Q. What are the standard synthetic routes for phenyl(pyridin-4-yl)methanamine hydrochloride, and how are intermediates characterized?

The synthesis typically involves condensation of pyridine-4-carbaldehyde with benzylamine derivatives, followed by reduction and hydrochlorination. Key intermediates like Schiff bases or tetrazine-containing precursors (e.g., [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride) are characterized via -NMR, -NMR, and LC-MS to confirm structural integrity . Purity is assessed using HPLC (≥95%) and validated against reference standards .

Q. Which analytical techniques are critical for verifying the identity and purity of this compound?

- Structural confirmation : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., observed m/z 288.74 for CHClNO) and FT-IR for functional group analysis (e.g., amine and oxadiazole peaks) .

- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm, coupled with elemental analysis for Cl content (theoretical: ~12.3%) .

Q. How is this compound utilized in bioorthogonal chemistry applications?

The compound’s primary amine group enables conjugation with tetrazine derivatives for click chemistry, particularly in labeling biomolecules. Reaction efficiency is optimized by adjusting pH (7.0–8.5) and using catalysts like Cu(I) for azide-alkyne cycloadditions .

Advanced Research Questions

Q. What experimental strategies address low yields in the stereoselective synthesis of this compound?

Stereoselective challenges arise during reductive amination. Strategies include:

- Catalyst optimization : Use of chiral catalysts (e.g., Ru-BINAP) to enhance enantiomeric excess (ee >90%) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics and reduce racemization .

- In-situ monitoring : ReactIR or -NMR tracking of intermediates to identify bottlenecks .

Q. How do researchers resolve contradictions in reported biological activity data for phenyl(pyridin-4-yl)methanamine derivatives?

Discrepancies may stem from assay variability (e.g., enzyme inhibition vs. cell-based assays). Mitigation approaches include:

- Standardized protocols : Adopting OECD guidelines for IC measurements.

- Control benchmarking : Comparing against reference inhibitors (e.g., donepezil for acetylcholinesterase studies) .

- Meta-analysis : Cross-referencing PubChem BioAssay data (CID 75525856) to identify outliers .

Q. What methodologies are employed to study the compound’s stability under physiological conditions?

- Degradation profiling : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, followed by LC-MS to detect hydrolysis products (e.g., free amine or oxadiazole cleavage) .

- Light/thermal stability : Accelerated stability studies (40°C/75% RH for 6 months) with ICH-compliant reporting .

Q. How can computational modeling guide the design of phenyl(pyridin-4-yl)methanamine-based probes?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets (e.g., amyloid-beta aggregates or kinases) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with solubility/logP values .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.